

# Application Note and Protocol: Synthesis of 6-Hydroxy-5-nitronicotinic Acid

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## Compound of Interest

Compound Name: 6-Hydroxy-5-nitronicotinic acid

Cat. No.: B1295928

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**6-Hydroxy-5-nitronicotinic acid** is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structure, featuring both a hydroxyl and a nitro group on the nicotinic acid scaffold, makes it a valuable intermediate for the synthesis of a variety of more complex molecules with potential therapeutic applications.<sup>[1]</sup> The nitro group can be reduced to an amine, and the carboxylic acid and hydroxyl groups offer further sites for chemical modification. This document provides a detailed protocol for the chemical synthesis of **6-Hydroxy-5-nitronicotinic acid** via the nitration of 6-hydroxynicotinic acid.

## Experimental Protocol

The synthesis of **6-Hydroxy-5-nitronicotinic acid** is achieved through the electrophilic nitration of 6-hydroxynicotinic acid. Several methods have been reported, primarily differing in the choice of nitrating agent and reaction conditions.<sup>[2]</sup> Below are three established methods.

### Method 1: Nitration with Fuming Nitric Acid

This method utilizes fuming nitric acid as the nitrating agent.

#### Materials:

- 6-hydroxynicotinic acid

- Fuming nitric acid (d 1.52)
- Distilled water
- Round-bottom flask (250 mL)
- Heating mantle with magnetic stirrer
- Buchner funnel and filter paper
- Beakers

#### Procedure:

- In a 250 mL round-bottom flask, add 20 g of 6-hydroxynicotinic acid to 100 mL of red fuming nitric acid.
- Slowly heat the mixture to 50°C with constant stirring and maintain this temperature for 8 hours.
- After 8 hours, slowly increase the temperature to 80°C.
- Cool the reaction mixture to room temperature overnight, allowing a yellow precipitate to form.
- Collect the yellow precipitate by filtration using a Buchner funnel.
- Wash the collected solid with 10 mL of cold water and then dry to obtain **6-Hydroxy-5-nitronicotinic acid**.

#### Method 2: Nitration with Nitric Acid and Sulfuric Acid

This protocol employs a mixture of concentrated nitric acid and sulfuric acid, a common and effective nitrating agent.

#### Materials:

- 6-hydroxynicotinic acid

- Concentrated sulfuric acid
- Concentrated nitric acid
- Ice
- Reaction flask
- Stirrer
- Buchner funnel and filter paper

#### Procedure:

- In a suitable reaction flask, dissolve 30 g (0.217 mol) of 6-hydroxynicotinic acid in 50 mL of concentrated sulfuric acid.
- To this solution, add 60 mL of a 1:1 mixture of concentrated sulfuric acid and concentrated nitric acid, while keeping the temperature below 20°C.
- Stir the reaction mixture at room temperature for 1 hour.
- Heat the mixture to 80°C and maintain for 4 hours.
- After cooling, pour the reaction mixture onto ice.
- Collect the resulting precipitate by filtration and dry to yield the final product.

#### Method 3: Nitration at Controlled Temperature

This method provides an alternative approach with careful temperature control to potentially minimize side products.

#### Materials:

- 6-hydroxynicotinic acid
- Concentrated sulfuric acid

- Fuming nitric acid
- Ice-water bath
- Reaction flask with dropping funnel
- Stirrer
- Buchner funnel and filter paper

#### Procedure:

- Prepare a mixture of 15 g of 6-hydroxynicotinic acid and 45 mL of concentrated sulfuric acid in a reaction flask, and cool it to 0°C using an ice-water bath.
- Add 10.4 mL of fuming nitric acid dropwise to the mixture while maintaining the temperature at 0°C.
- After the addition is complete, slowly heat the reaction mixture to 45°C and hold it at this temperature for 3 hours.
- Pour the mixture into a beaker containing a mixture of ice and water.
- Collect the precipitate by suction filtration, wash it with water, and air-dry to obtain the product.

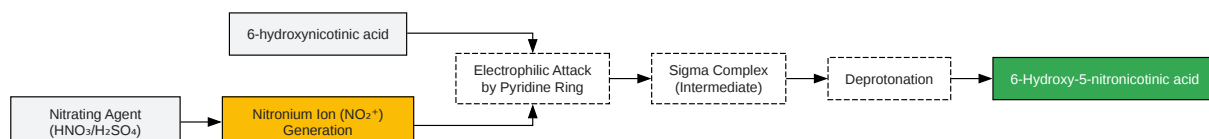
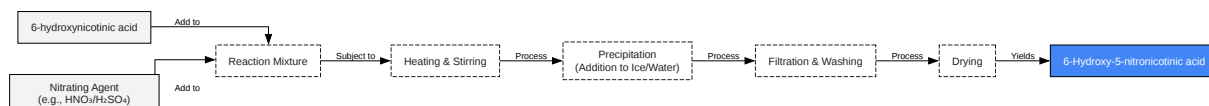
## Data Presentation

The following table summarizes the key quantitative data from the described protocols.

Parameter	Method 1	Method 2	Method 3
Starting Material	6-hydroxynicotinic acid	6-hydroxynicotinic acid	6-hydroxynicotinic acid
Reagents	Red fuming nitric acid	Conc. H <sub>2</sub> SO <sub>4</sub> , Conc. HNO <sub>3</sub>	Conc. H <sub>2</sub> SO <sub>4</sub> , Fuming HNO <sub>3</sub>
Reaction Temperature	50°C then 80°C	<20°C, RT, then 80°C	0°C then 45°C
Reaction Time	8 hours at 50°C	1 hour at RT, 4 hours at 80°C	3 hours at 45°C
Product Yield	Not specified	Not specified	8.63 g
Product Appearance	Yellow needles/precipitate	Precipitate	Light yellow solid
Melting Point	278°C (decomp.)	Not specified	277-278°C
Purity (LC-MS)	>95%	Not specified	Not specified

## Experimental Workflow and Signaling Pathways

The synthesis of **6-Hydroxy-5-nitronicotinic acid** follows a straightforward electrophilic aromatic substitution mechanism. The workflow for the synthesis is depicted below.



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## References

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